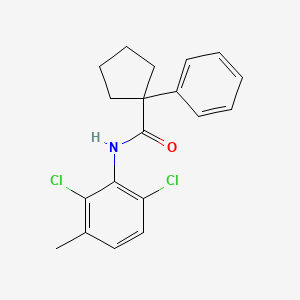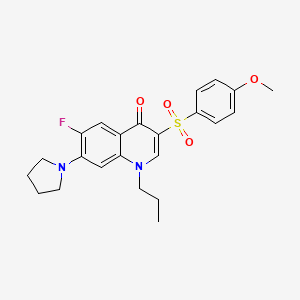
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has identified compounds structurally related to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one as having potent antibacterial activity. For example, a study on 8-substituted tetracyclic quinolone derivatives revealed significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing bacterial resistance issues (Taguchi et al., 1992). Similarly, novel fluoroquinolone antibacterials with substituted (aminomethyl)pyrrolidines demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their relevance in developing new treatments for resistant infections (Hong et al., 1997).
Anticancer Potential
The structure-activity relationship studies of quinolone derivatives, including those similar to this compound, have uncovered promising anticancer leads. A particular compound demonstrated strong inhibitory activity against various human cancer cell lines, suggesting a mechanism of action similar to that of antimitotic drugs. This points towards the potential application of these compounds in cancer therapy (Cheng et al., 2013).
Fluorescence and Imaging Applications
Certain quinolone derivatives exhibit unique fluorescence properties, making them useful for biomedical analysis and imaging. For instance, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat, demonstrating potential as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004). This opens avenues for its application in labeling and tracking biological molecules in research and diagnostic assays.
Synthesis and Chemical Properties
Studies have focused on the synthesis, crystal structures, and chemical properties of quinoline derivatives, contributing to a better understanding of their behavior and applications in various fields. For example, research into polymorphic modifications of certain quinoline compounds has revealed insights into their diuretic properties and potential as hypertension remedies, showcasing the chemical versatility and potential therapeutic applications of these molecules (Shishkina et al., 2018).
Propriétés
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-3-10-26-15-22(31(28,29)17-8-6-16(30-2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRWNUSIAPXXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)
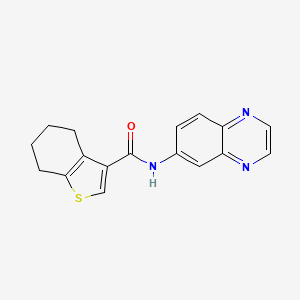
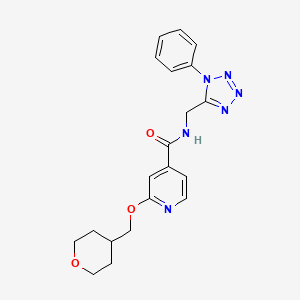
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)
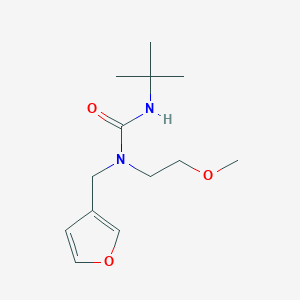

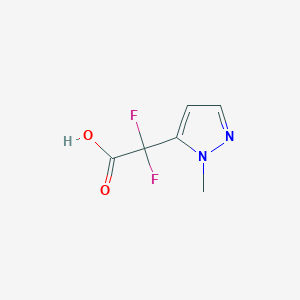
![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
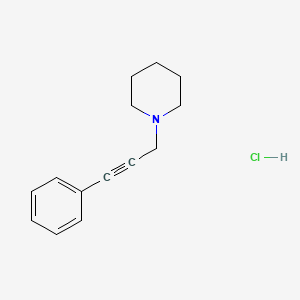


![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)
